Cas no 1018557-32-8 (4-((Propylsulfonyl)methyl)piperidine)

4-((Propylsulfonyl)methyl)piperidine is a sulfone-functionalized piperidine derivative with a molecular formula of C9H19NO2S. This compound features a piperidine core substituted with a propylsulfonylmethyl group, which enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The sulfonyl moiety provides strong electron-withdrawing properties, making it useful for modifying reactivity in nucleophilic or electrophilic reactions. Its structural characteristics suggest applications in the development of pharmaceuticals, particularly as a building block for bioactive molecules targeting neurological or metabolic disorders. The compound's stability and solubility profile further support its utility in diverse synthetic pathways. Proper handling is required due to potential reactivity of the sulfonyl group under certain conditions.
4-((Propylsulfonyl)methyl)piperidine structure
1018557-32-8 structure
Product Name:4-((Propylsulfonyl)methyl)piperidine
CAS No:1018557-32-8
MF:C9H19NO2S
MW:205.317661523819
CID:1023893
PubChem ID:28708713
Update Time:2025-07-02

4-((Propylsulfonyl)methyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-((Propylsulfonyl)methyl)piperidine
    • AK102227
    • ANW-62321
    • CTK8B9295
    • KB-237052
    • MolPort-008-449-184
    • DB-339563
    • 4-(propylsulfonylmethyl)piperidine
    • SCHEMBL25541397
    • 1018557-32-8
    • A1-03114
    • DTXSID60651577
    • 4-[(Propane-1-sulfonyl)methyl]piperidine
    • MDL: MFCD10017396
    • Inchi: 1S/C9H19NO2S/c1-2-7-13(11,12)8-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
    • InChI Key: GDLAWNVALUWCSW-UHFFFAOYSA-N
    • SMILES: S(CCC)(CC1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 205.11365002g/mol
  • Monoisotopic Mass: 205.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.6Ų

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